molecular formula C9H10N6 B2370054 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415630-35-0

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2370054
CAS No.: 2415630-35-0
M. Wt: 202.221
InChI Key: PSAKIVUVZYCWQM-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a triazole ring fused with an azetidine ring, which is further connected to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the formation of the azetidine ring and subsequent attachment to the pyrimidine moiety. The reaction conditions often involve the use of copper catalysts and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, the triazole ring can inhibit enzyme activities by binding to the active site, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Azetidine derivatives: These compounds share the azetidine ring and are studied for their unique chemical properties.

    Pyrimidine derivatives: These compounds share the pyrimidine moiety and are widely used in medicinal chemistry.

Uniqueness

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to the combination of the triazole, azetidine, and pyrimidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c1-2-10-9(11-3-1)14-6-8(7-14)15-12-4-5-13-15/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAKIVUVZYCWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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